1,3,7,8-Tetramethylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. Xanthine derivatives are known for their role as adenosine receptor (AR) antagonists, which have various implications in medical research and pharmacology. The adenosine receptors are implicated in numerous physiological processes, including neurotransmission, cardiovascular function, and immune response. The antagonism of these receptors, particularly the A2A adenosine receptor, has been a target for therapeutic intervention in diseases such as Parkinson's disease (PD)1.
In the field of neurology, particularly in the treatment of Parkinson's disease, 1,3,7,8-tetramethylxanthine derivatives have shown promise. One study synthesized a series of tetrasubstituted xanthines that displayed high affinity and selectivity for the A2A AR subtype. These compounds were evaluated for their antiparkinsonian activity using perphenazine-induced catatonia in rats, with many of the synthesized xanthines significantly lowering the catatonic score compared to control. This suggests that these compounds have potential as drug candidates for PD1.
In adenosine receptor research, functionalized congeners of 1,3-dialkylxanthines have been prepared to explore their interactions with A1 and A2 adenosine receptors. These studies have led to the development of analogues with high affinity for adenosine receptors, which can be used as receptor probes, in radioiodination, for avidin binding, and in the preparation of affinity columns. The potency of these compounds at adenosine receptors has been shown to be markedly affected by structural changes, providing insights into the primary pharmacophore for AR antagonism2.
The mechanism of action of 1,3,7,8-tetramethylxanthine and its derivatives primarily involves the antagonism of adenosine receptors. In the context of Parkinson's disease, the antagonistic interactions between dopamine and A2A adenosine receptors are of particular interest. The blockade of A2A receptors is thought to facilitate dopaminergic neurotransmission, which is compromised in PD. This is supported by studies where synthesized xanthine derivatives have shown high affinity for AR subtypes, particularly the A2A receptor, as demonstrated through in vitro radioligand binding assays1. The potency of these compounds at the A1 receptor also varies significantly, with some congeners displaying up to 145-fold more activity at A1 receptors than at A2 receptors2. These findings suggest that structural modifications to the xanthine molecule can significantly influence receptor selectivity and potency.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2